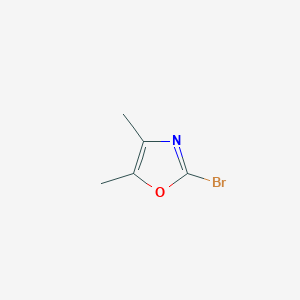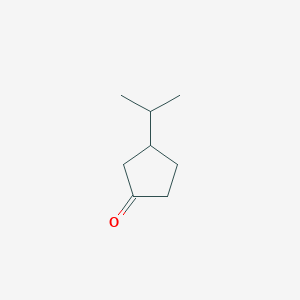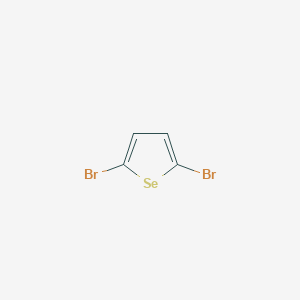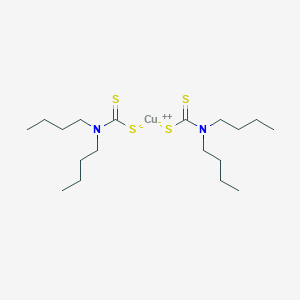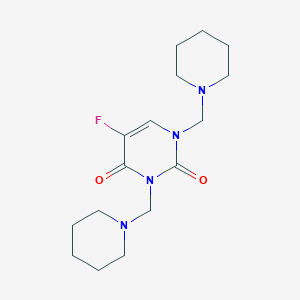
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented.
Mechanism Of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- have been studied extensively. The compound has been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development. Additionally, the compound has been shown to have good solubility in water, which is important for its potential use in clinical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- for lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer and neuroprotective properties, making it a potential candidate for drug development. Additionally, the compound has low toxicity and good bioavailability, which are important factors for drug development.
However, there are also limitations to the use of this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, the compound may have off-target effects that need to be further explored.
Future Directions
There are several potential future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)-. One potential direction is the further exploration of its mechanism of action. Understanding the precise mechanism by which the compound works could lead to the development of more effective drugs.
Another potential direction is the development of new derivatives of the compound. By modifying the structure of the compound, it may be possible to enhance its therapeutic properties or reduce its off-target effects.
Finally, the compound could be further studied for its potential use in combination therapies. Combining 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- with other drugs may lead to more effective treatments for various diseases.
Conclusion
In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is a compound that has potential therapeutic applications in the treatment of various diseases. The compound has been studied extensively, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented. Further research is needed to fully understand the potential of this compound and its derivatives for drug development.
Synthesis Methods
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- involves several steps. The first step involves the reaction of 5-fluoro-2,4-dichloropyrimidine with piperidine to form 5-fluoro-2,4-dichloro-6-(1-piperidinyl) pyrimidine. The second step involves the reaction of the intermediate product with diethyl oxalate to form 5-fluoro-1,3-bis(1-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione. The compound can be purified using column chromatography.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been studied extensively for its anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
CAS RN |
111971-32-5 |
|---|---|
Product Name |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- |
Molecular Formula |
C16H25FN4O2 |
Molecular Weight |
324.39 g/mol |
IUPAC Name |
5-fluoro-1,3-bis(piperidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25FN4O2/c17-14-11-20(12-18-7-3-1-4-8-18)16(23)21(15(14)22)13-19-9-5-2-6-10-19/h11H,1-10,12-13H2 |
InChI Key |
QIMMTQIJERQUPP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C=C(C(=O)N(C2=O)CN3CCCCC3)F |
Canonical SMILES |
C1CCN(CC1)CN2C=C(C(=O)N(C2=O)CN3CCCCC3)F |
synonyms |
5-Methyl-1,3-bis-piperidin-1-ylmethyl-1H-pyrimidine-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



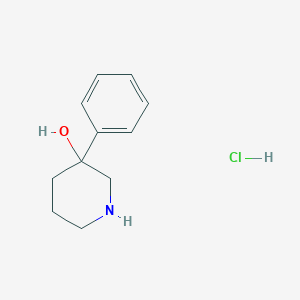
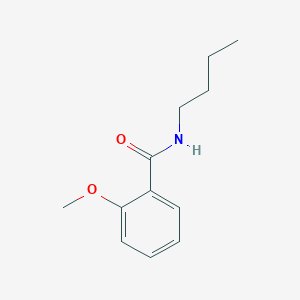
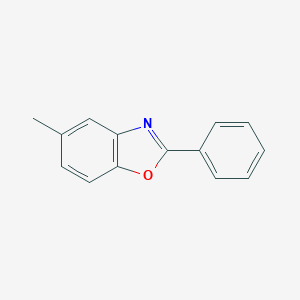
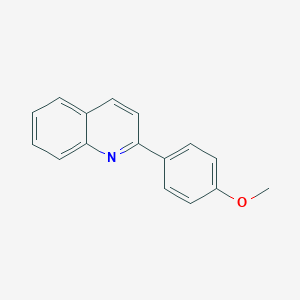
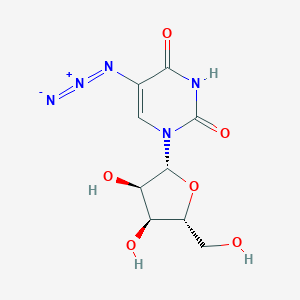
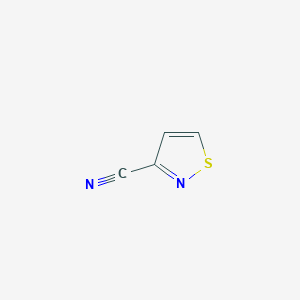
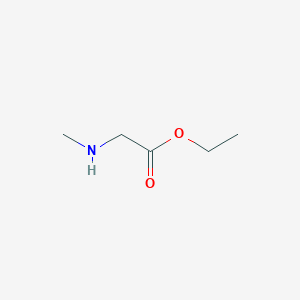
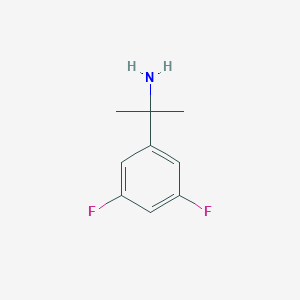
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)
